molecular formula C12H18O B12576220 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene CAS No. 430437-08-4

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene

Cat. No.: B12576220
CAS No.: 430437-08-4
M. Wt: 178.27 g/mol
InChI Key: PKTORKCIXKNVFR-UHFFFAOYSA-N
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Description

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C12H18O. It is known for its unique structure, which includes an ethenyloxy group attached to an octahydro-1H-4,7-methanoindene core.

Preparation Methods

The synthesis of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with ethenyloxy reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the ethenyloxy linkage. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethenyloxy group to an ethoxy group.

    Substitution: The ethenyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene involves its interaction with molecular targets such as enzymes and receptors. The ethenyloxy group can form hydrogen bonds and van der Waals interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene include:

Properties

CAS No.

430437-08-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

8-ethenoxytricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2

InChI Key

PKTORKCIXKNVFR-UHFFFAOYSA-N

Canonical SMILES

C=COC1CC2CC1C3C2CCC3

Origin of Product

United States

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